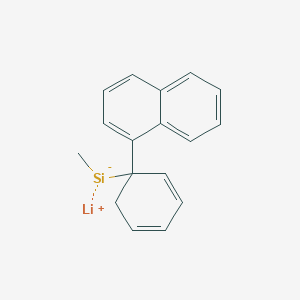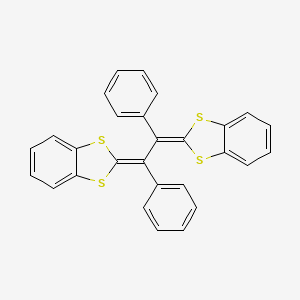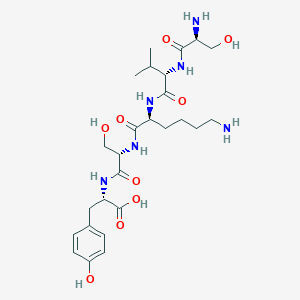![molecular formula C20H23N5O6 B14259636 5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 168400-08-6](/img/structure/B14259636.png)
5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidene group, a nitrophenyl moiety, and a tetrahydropyridine ring, making it a unique and versatile molecule for chemical studies.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, while the nitrophenyl moiety can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
Similar compounds include other hydrazinylidene derivatives and nitrophenyl-containing molecules. Compared to these compounds, 5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity.
特性
CAS番号 |
168400-08-6 |
|---|---|
分子式 |
C20H23N5O6 |
分子量 |
429.4 g/mol |
IUPAC名 |
2-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-4-methyl-6-oxo-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H23N5O6/c1-12(2)31-9-5-8-24-19(26)15(11-21)13(3)18(20(24)27)23-22-16-7-6-14(30-4)10-17(16)25(28)29/h6-7,10,12,26H,5,8-9H2,1-4H3 |
InChIキー |
UVFDTOSPJSYMSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCCOC(C)C)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)


![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)


![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
